2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-15(2)16-6-9-18(10-7-16)27(3)34(28,29)21-12-13-33-22(21)24-25-23(26-32-24)17-8-11-19(30-4)20(14-17)31-5/h6-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQCRWARYOLKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Oxadiazole Formation and Sulfonamide Coupling
Reaction Optimization Data
Table 1: Comparative Analysis of Cyclization Methods
| Method | Catalyst | Temp (°C) | Time (hr) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Conventional heating | TEA | 100 | 3 | 65 | 92 | |
| Microwave | PS-BEMP | 150 | 0.25 | 78 | 95 | |
| Solvent-free | PTSA-ZnCl₂ | 120 | 2 | 71 | 89 |
Key findings:
- Microwave irradiation improves yield by 13% versus conventional heating
- Polymer-supported bases simplify purification
Critical Challenges and Solutions
Regioselectivity in Oxadiazole Formation
The 1,2,4-oxadiazole isomer predominates due to:
Sulfonamide Stability
Mitigation strategies:
- Use anhydrous pyridine during coupling to scavenge HCl
- Employ low temperatures (0-5°C) during sulfonation
Scalability Considerations
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Batch size (kg) | 5 | 0.5 | 2 |
| Cycle time | 48 hr | 6 hr | 72 hr |
| PMI (kg/kg) | 32 | 18 | 45 |
*PMI: Process Mass Intensity
Route 2 demonstrates superior green chemistry metrics but requires specialized microwave equipment.
Analytical Characterization
Key spectral data for validation:
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole core is electron-deficient, enabling nucleophilic and electrophilic reactions. Key findings include:
Mechanistic Insight : The oxadiazole’s N-O bonds are susceptible to cleavage under strong acids, yielding carboxylic acid derivatives. The electron-withdrawing nature of the oxadiazole enhances electrophilic substitution at the adjacent thiophene ring .
Thiophene Sulfonamide Reactivity
The thiophene-3-sulfonamide group exhibits stability under basic conditions but undergoes selective modifications:
Structural Impact : The N-methyl-N-aryl substitution sterically hinders nucleophilic attack on the sulfonamide, directing reactivity toward the oxadiazole or thiophene rings.
Aromatic Methoxy Group Transformations
The 3,4-dimethoxyphenyl substituent participates in demethylation and electrophilic reactions:
Regioselectivity : Methoxy groups direct electrophiles to the ortho and para positions, enabling controlled functionalization .
Cross-Coupling Reactions
The compound’s aryl groups support transition-metal-catalyzed coupling:
Limitations : Steric bulk from the isopropylphenyl group reduces coupling efficiency at the sulfonamide-attached aryl ring.
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments:
| Condition | pH | Temperature | Half-Life | Degradation Pathway | Source |
|---|---|---|---|---|---|
| Phosphate buffer | 7.4 | 37°C | 48 h | Oxadiazole hydrolysis (20% yield) | |
| Simulated gastric fluid | 1.2 | 37°C | 6 h | Sulfonamide cleavage |
Biological Relevance : Hydrolysis products retain bioactivity, suggesting prodrug potential .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. The specific compound under discussion has shown promising results in various assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HEPG2 (Liver) | 1.18 ± 0.14 | Induction of apoptosis via p53 activation |
| MCF7 (Breast) | 0.67 | Inhibition of EGFR and Src kinases |
| PC-3 (Prostate) | 0.80 | Molecular interactions enhancing efficacy |
The mechanism by which this compound exerts its anticancer effects involves:
- Apoptosis Induction : Increasing p53 expression and activating caspase pathways.
- Inhibition of Key Enzymes : Targeting crucial survival pathways in cancer cells.
- Molecular Docking Studies : Suggest strong interactions with specific protein targets enhancing therapeutic efficacy.
Other Therapeutic Applications
Beyond its anticancer properties, this compound may have applications in other areas:
- Anti-inflammatory Activity : Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways.
- Antimicrobial Properties : The presence of sulfur and nitrogen heterocycles can enhance antimicrobial activity against various pathogens .
- Material Science : The unique structural features may lead to applications in developing new materials with specific electronic or optical properties.
Case Studies
Several case studies illustrate the compound's potential:
- Cytotoxicity Assay : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for drug development.
- Molecular Docking Analysis : Computational studies provided insights into binding affinities with target proteins, suggesting pathways for further optimization .
- Synthesis and Characterization : The compound has been synthesized using various methods, confirming its structure through techniques like NMR and LC-MS .
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
The isopropylphenyl substituent introduces greater steric bulk than the 4-methoxyphenyl group (), which may reduce off-target interactions in biological systems.
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step heterocyclic formation (e.g., oxadiazole cyclization) and sulfonamide coupling, similar to and . However, steric hindrance from the isopropyl group may necessitate optimized coupling conditions .
Spectral Characterization :
- IR spectra for oxadiazole-containing compounds (target and ) show distinct C=S and C-O stretches, while triazole derivatives () lack C=O bands, confirming tautomeric forms .
- NMR chemical shifts in regions A and B (as defined in ) can differentiate substituent environments, particularly for methoxy vs. fluoro groups .
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide represents a class of chemical entities known for their diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Oxadiazole ring : Known for its role in various biological activities.
- Sulfonamide group : Often associated with antibacterial properties.
- Thiophene moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to:
- Antimicrobial effects : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Anticancer properties : The oxadiazole component may induce apoptosis in cancer cells by activating specific signaling pathways.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
-
Antibacterial Activity
A study evaluated the antibacterial efficacy of the compound against a panel of bacterial strains. It exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Antitumor Activity
In vitro tests on human breast cancer cell lines (MCF-7) showed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. -
Antioxidant Properties
The compound was tested for its ability to scavenge free radicals in a DPPH assay. Results indicated a strong antioxidant capacity, suggesting potential protective effects against oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole core via cyclization of nitrile derivatives with hydroxylamine, followed by sulfonamide coupling. Key conditions include:
- Temperature control : Cyclization steps often require reflux in anhydrous solvents (e.g., THF or DMF) at 80–100°C .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to facilitate oxadiazole ring closure .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the sulfonamide product .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene-SO₂-N resonance at δ 7.2–7.5 ppm) .
- X-ray Diffraction : Resolve the 3D conformation of the oxadiazole and sulfonamide moieties (e.g., bond angles and dihedral angles) .
- HRMS : Validate molecular mass with <2 ppm error .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given the activity of 3,4-dimethoxyphenyl derivatives .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model charge distribution in the oxadiazole and sulfonamide groups .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous environments .
- Docking Studies : Map electrostatic potential surfaces to predict binding affinity with biological targets (e.g., enzyme active sites) .
Q. How to resolve contradictions in spectral data during structural characterization?
- Methodological Answer :
- Dynamic NMR : Identify rotational barriers in the N-methyl group or hindered thiophene-sulfonamide bonds causing signal splitting .
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons in the sulfonamide group .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. What strategies enhance the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- SAR Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-(propan-2-yl)phenyl ring to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to improve bioavailability .
- In Silico ADMET : Use tools like SwissADME to predict logP, permeability, and metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
